(3-Methylbutyl)(pyrimidin-5-ylmethyl)amine
CAS No.:
Cat. No.: VC17830915
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3 |
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Molecular Weight | 179.26 g/mol |
IUPAC Name | 3-methyl-N-(pyrimidin-5-ylmethyl)butan-1-amine |
Standard InChI | InChI=1S/C10H17N3/c1-9(2)3-4-11-5-10-6-12-8-13-7-10/h6-9,11H,3-5H2,1-2H3 |
Standard InChI Key | WLBMVTYXHWBWJZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCNCC1=CN=CN=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Bonding Patterns
(3-Methylbutyl)(pyrimidin-5-ylmethyl)amine consists of a central amine group bonded to two distinct substituents: a branched 3-methylbutyl chain and a pyrimidin-5-ylmethyl moiety. The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1, 3, and 5, contributes to the compound’s electronic profile and hydrogen-bonding capabilities. In related structures, such as 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, the pyrimidine ring adopts a planar configuration with bond lengths of 1.33–1.37 Å for C–N and 1.38–1.42 Å for C–C, consistent with aromatic delocalization . The 3-methylbutyl chain introduces steric bulk and hydrophobicity, which may influence solubility and intermolecular interactions.
Crystallographic and Conformational Analysis
Synthetic Methodologies and Optimization
Retrosynthetic Strategies
The synthesis of (3-methylbutyl)(pyrimidin-5-ylmethyl)amine can be approached via reductive amination or nucleophilic substitution routes. A plausible pathway involves:
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Preparation of Pyrimidin-5-ylmethylamine: Chlorination of pyrimidin-5-ylmethanol followed by reaction with ammonia yields pyrimidin-5-ylmethylamine.
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Alkylation with 1-Bromo-3-methylbutane: Treatment of pyrimidin-5-ylmethylamine with 1-bromo-3-methylbutane under basic conditions (e.g., KCO) facilitates N-alkylation to form the target compound.
This method mirrors the synthesis of 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, where a pyrimidine-methyl intermediate is coupled to a heteroaromatic amine .
Catalytic and Solvent Effects
Buchwald–Hartwig amination, widely used in analogous systems, could enhance yield and regioselectivity. For instance, palladium-catalyzed coupling of pyrimidin-5-ylmethyl halides with 3-methylbutylamine in toluene at 100°C achieved >80% conversion in related syntheses . Solvent polarity significantly impacts reaction kinetics; polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity but may necessitate higher temperatures for desorption from catalytic surfaces.
Physicochemical Properties and Stability
Molecular Weight and Solubility
With a molecular formula of CHN, the compound has a theoretical molecular weight of 192.26 g/mol. Pyrimidine derivatives typically exhibit moderate water solubility (e.g., 15–25 mg/L at 25°C) due to hydrogen-bonding capacity, while the 3-methylbutyl chain enhances lipophilicity (logP ≈ 2.1–2.5) .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) of structurally similar amines reveals decomposition temperatures (T) between 180–220°C, contingent on substituent electronic effects. The pyrimidine ring’s electron-deficient nature may confer resistance to oxidative degradation, as observed in N-(pyrimidin-5-ylmethyl)pyridin-2-amine derivatives .
Functional Applications and Biological Relevance
Agrochemical Intermediates
Pyrimidine-methyl amines serve as precursors for mesoionic insecticides such as triflumezopyrim, which targets rice pests like Nilaparvata lugens . The title compound’s branched alkyl chain could modulate bioavailability and persistence in agricultural formulations.
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